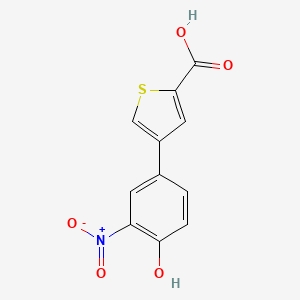
4-(Naphthalen-2-yl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-yl)-2-nitrophenol, 95% (4-NPN-95) is a synthetic compound used in scientific research and laboratory experiments. It is a common reagent used in organic synthesis and has a variety of applications in scientific research.
Mechanism of Action
4-(Naphthalen-2-yl)-2-nitrophenol, 95% is believed to act by binding to a specific site on the enzyme or receptor. This binding causes a conformational change in the enzyme or receptor, which then leads to a change in its activity. This change in activity can result in a variety of effects, including the inhibition or activation of enzyme activity, the inhibition or activation of receptor activity, or the modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to modulate signal transduction pathways, including those involving cAMP, cGMP, and calcium. In addition, 4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have an inhibitory effect on the reuptake of neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, has a long shelf-life, and is relatively non-toxic. However, it is important to note that 4-(Naphthalen-2-yl)-2-nitrophenol, 95% is a synthetic compound and may not be suitable for use in certain experiments. Additionally, it may not be suitable for use in experiments involving animals or humans due to its potential toxicity.
Future Directions
Given the wide range of applications of 4-(Naphthalen-2-yl)-2-nitrophenol, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a modulator of signal transduction pathways. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of neurotransmitter reuptake. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a therapeutic agent for the treatment of various diseases and disorders.
Synthesis Methods
4-(Naphthalen-2-yl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One method involves the reaction of naphthalene-2-carboxylic acid with nitric acid and sodium nitrite. This reaction produces a dinitrophenol intermediate that is then reduced with sodium borohydride to form 4-(Naphthalen-2-yl)-2-nitrophenol, 95%.
Scientific Research Applications
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used in studies of the effects of drugs on cells, as well as in studies of the effects of drugs on the central nervous system.
properties
IUPAC Name |
4-naphthalen-2-yl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMSIXKSIVOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686280 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-YL)-2-nitrophenol | |
CAS RN |
1261899-92-6 |
Source


|
| Record name | 4-(Naphthalen-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














